Cas no 2870659-67-7 (1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester )

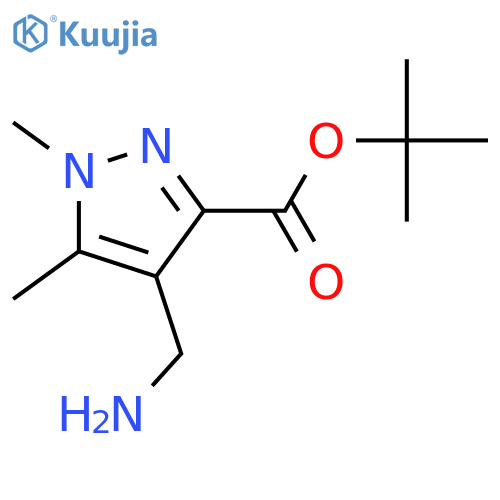

2870659-67-7 structure

商品名:1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester

CAS番号:2870659-67-7

MF:C11H19N3O2

メガワット:225.287462472916

CID:5563536

1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 1,1-Dimethylethyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate (ACI)

- 1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester

-

- インチ: 1S/C11H19N3O2/c1-7-8(6-12)9(13-14(7)5)10(15)16-11(2,3)4/h6,12H2,1-5H3

- InChIKey: NKRBELGNDWAUTO-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C(CN)=C(C)N(C)N=1)OC(C)(C)C

1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-39917884-1.0g |

tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |

2870659-67-7 | 1.0g |

$986.0 | 2023-07-07 | ||

| Enamine | EN300-39917884-10.0g |

tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |

2870659-67-7 | 10.0g |

$4236.0 | 2023-07-07 | ||

| Enamine | EN300-39917884-2.5g |

tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |

2870659-67-7 | 2.5g |

$1931.0 | 2023-07-07 | ||

| Enamine | EN300-39917884-0.5g |

tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |

2870659-67-7 | 0.5g |

$946.0 | 2023-07-07 | ||

| Enamine | EN300-39917884-0.25g |

tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |

2870659-67-7 | 0.25g |

$906.0 | 2023-07-07 | ||

| Enamine | EN300-39917884-0.05g |

tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |

2870659-67-7 | 0.05g |

$827.0 | 2023-07-07 | ||

| Enamine | EN300-39917884-5.0g |

tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |

2870659-67-7 | 5.0g |

$2858.0 | 2023-07-07 | ||

| Enamine | EN300-39917884-0.1g |

tert-butyl 4-(aminomethyl)-1,5-dimethyl-1H-pyrazole-3-carboxylate |

2870659-67-7 | 0.1g |

$867.0 | 2023-07-07 |

1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

2870659-67-7 (1H-Pyrazole-3-carboxylic acid, 4-(aminomethyl)-1,5-dimethyl-, 1,1-dimethylethyl ester ) 関連製品

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量